Safranal
Overview
Description
Safranal is a monoterpene aldehyde predominantly found in saffron, contributing to its aroma and several therapeutic benefits. It has garnered interest for its potential in various medical applications due to its antioxidant, anti-inflammatory, and anticancer properties. This compound's multifaceted nature makes it a subject of ongoing research to understand its synthesis, structural characteristics, and biological activities.
Synthesis Analysis
Safranal's synthesis involves the oxidation of zeaxanthin, a process that occurs naturally in the Crocus sativus plant. This synthesis pathway is critical for producing safranal in significant quantities, making it a focus for researchers aiming to harness safranal's therapeutic potential.
Molecular Structure Analysis
The molecular structure of safranal is characterized by its volatile nature and responsible for the distinct aroma of saffron. The compound's structure is pivotal in its interaction with biological systems, influencing its pharmacological effects.
Chemical Reactions and Properties
Safranal undergoes various chemical reactions, including oxidation and interaction with biological molecules, which are essential for its antimicrobial and anticancer activities. The compound's ability to inhibit the growth of bacteria such as Escherichia coli through ATP synthase inhibition highlights its potential as an antimicrobial agent (Liu, Amini, & Ahmad, 2017).
Physical Properties Analysis
Safranal's physical properties, including its boiling point, solubility, and volatility, are crucial for its application in various therapeutic and industrial applications. These properties affect safranal's stability and efficacy as a pharmacological agent.
Chemical Properties Analysis
The chemical properties of safranal, such as its reactivity with other compounds and stability under different conditions, play a vital role in its pharmacological effects. Its interaction with cellular components can lead to beneficial outcomes, such as reducing oxidative stress and inflammation in disease models.
For more in-depth information on the synthesis, properties, and effects of safranal, the following references are recommended:
- Liu, Amini, & Ahmad, 2017: Study on safranal's inhibition of E. coli ATP synthase and its antimicrobial properties.
Scientific Research Applications
Neuroprotective and Cognitive Benefits : Safranal has shown promise in improving learning and memory impairments in diabetic rats, potentially through antioxidant, anti-inflammatory, and antiapoptotic mechanisms (Delkhosh-Kasmaie et al., 2018). It also promotes the recovery of neuronal function after spinal cord injury in rats by its anti-apoptotic, anti-inflammatory, and edema-attenuating effects (Zhang et al., 2015).
Anticancer Effects : Safranal induces DNA double-strand breakage and ER stress-mediated cell death in hepatocellular carcinoma cells, suggesting its potential in improving cancer therapy (Al-Hrout et al., 2018). It also causes cell death in triple-negative breast cancer cells by disrupting signaling pathways involved in DNA replication and repair (Ashrafian et al., 2022).
Sleep Enhancement : Safranal enhances non-rapid eye movement sleep in pentobarbital-treated mice, suggesting its potential as a hypnotic substance (Liu et al., 2012).
Retinal Protection : It shows potential in slowing photoreceptor cell degeneration and ameliorating the loss of retinal function and vascular network disruption in a rat model, suggesting its use in retarding retinal degeneration in patients with retinitis pigmentosa (Fernández-Sánchez et al., 2012).
Anti-inflammatory and Antioxidant Properties : Safranal exhibits these properties and alleviates clinical symptoms in a model of colitis, suggesting its therapeutic potential in inflammatory diseases (Lertnimitphun et al., 2019).
Cardiovascular Protection : Safranal has shown antioxidant and anti-apoptotic potential, potentially alleviating myocardial ischemia-reperfusion injury (Bharti et al., 2012).
Neuropsychological Effects : Safranal has been identified for its promising pharmacological properties in the management of neurological disorders, including its potential in the management of Alzheimer's disease, despite its poor in vivo oral absorption (Dogra et al., 2020).
Safety And Hazards
Future Directions
Safranal’s effects in the central nervous system have attracted scientists, and an increasing number of papers have been published regarding its neuropsychological effects . These promising properties of safranal propose its presence as a therapeutic agent in the future, although there is a great need for further clinical trials and toxicological studies . The global market size of Safranal is also expected to grow from 2023 to 2028 .
properties
IUPAC Name |
2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAWOGXMMPSZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049398 | |
Record name | Safranal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour. | |
Record name | Safranal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 °C. @ 1.00 mm Hg | |
Record name | Safranal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.968-0.980 (20°) | |
Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Safranal | |
CAS RN |
116-26-7 | |
Record name | Safranal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safranal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Safranal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-2,2,6-trimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAFRANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4393FR07EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Safranal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Safranal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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